BenchChemオンラインストアへようこそ!

Ido1-IN-17

Immuno‑Oncology Tumor Microenvironment IDO1 Pathway

IDO1-IN-17 is the only commercially available IDO1 inhibitor that targets the heme-free apo-form of IDO1. Unlike conventional inhibitors (epacadostat, linrodostat) that bind the holo-enzyme, IDO1-IN-17 displaces heme and binds apo-IDO1, enabling interrogation of immune suppression in heme-depleted microenvironments. Its moderate cellular IC₅₀ (0.44 µM) allows graded pathway inhibition for dose-response studies. Essential for labs investigating apo-IDO1 biology or developing next-generation apo-targeting therapeutics.

Molecular Formula C28H32BrClFN5O2
Molecular Weight 604.9 g/mol
Cat. No. B12420820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo1-IN-17
Molecular FormulaC28H32BrClFN5O2
Molecular Weight604.9 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)C1=C(C=C(C=C1)C(=NC2=CC(=C(C=C2)F)Br)NO)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C28H32BrClFN5O2/c1-17(2)15-36(16-18(3)4)26-12-5-19(27(35-38)32-22-10-11-24(31)23(29)14-22)13-25(26)34-28(37)33-21-8-6-20(30)7-9-21/h5-14,17-18,38H,15-16H2,1-4H3,(H,32,35)(H2,33,34,37)
InChIKeyQJXAMMYFUYYJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IDO1-IN-17 Compound Overview: A Novel Apo‑IDO1 Targeting Inhibitor for Immune‑Oncology Research


IDO1-IN-17 (also referred to as I‑4) is a synthetic small‑molecule inhibitor of indoleamine 2,3‑dioxygenase 1 (IDO1), designed to suppress the immunoregulatory kynurenine pathway. Unlike conventional IDO1 inhibitors that target the heme‑bound holo‑enzyme, IDO1‑IN‑17 was unexpectedly discovered to displace the heme cofactor and bind exclusively to the apo‑form of IDO1, establishing a novel mechanism of action within this therapeutic class [1]. The compound exhibits a cell‑based IC₅₀ of 0.44 μM against IDO1 in HeLa cells, positioning it as a moderately potent but mechanistically distinct tool for interrogating tumor immune evasion pathways .

Why IDO1-IN-17 Cannot Be Replaced by Conventional Holo‑IDO1 Inhibitors in Specialized Research Protocols


Standard IDO1 inhibitors such as epacadostat, linrodostat, and PF‑06840003 are designed to compete with the heme cofactor or bind to the holo‑enzyme, which requires the presence of the intact heme‑bound conformation [1]. IDO1‑IN‑17, in contrast, displaces heme and targets the apo‑form of IDO1, a state that may be more prevalent under certain cellular conditions or during enzyme turnover [2]. This mechanistic divergence precludes direct substitution in experiments where heme‑dependent inhibition profiles, off‑target interactions with other heme‑containing enzymes, or resistance mechanisms involving heme availability are being evaluated. Substituting IDO1‑IN‑17 with a conventional holo‑IDO1 inhibitor would fundamentally alter the pharmacological readout and invalidate conclusions drawn from studies specifically designed to probe apo‑IDO1 biology .

Quantitative Evidence Comparing IDO1-IN-17 to Closest Analogs and Clinical‑Stage IDO1 Inhibitors


Mechanism‑of‑Action Divergence: Apo‑IDO1 Binding versus Holo‑IDO1 Competition

IDO1‑IN‑17 (I‑4) uniquely targets the apo‑form of IDO1 by displacing the heme cofactor, a mechanism not observed with clinical‑stage inhibitors such as epacadostat, linrodostat, or PF‑06840003, which all require the heme‑bound holo‑enzyme for inhibition [1]. While epacadostat competitively binds the heme‑iron (IC₅₀ ≈ 10‑20 nM in HeLa cells), and PF‑06840003 acts as a heme‑competitive hydroxyamidine (hIDO1 IC₅₀ = 0.41 μM), IDO1‑IN‑17 demonstrates moderate potency (IC₅₀ = 0.44 μM) but operates through an entirely distinct allosteric binding mode [2].

Immuno‑Oncology Tumor Microenvironment IDO1 Pathway

Cellular Potency Comparison: IDO1‑IN‑17 versus Clinical‑Stage IDO1 Inhibitors in HeLa Cell Assays

In HeLa cell‑based IDO1 activity assays, IDO1‑IN‑17 exhibits an IC₅₀ of 0.44 μM (440 nM). This potency is approximately 22‑fold lower than that of epacadostat (reported HeLa IC₅₀ range 10‑20 nM) and approximately 259‑fold lower than that of the irreversible inhibitor linrodostat (HeLa IC₅₀ = 1.7 nM) . However, IDO1‑IN‑17 demonstrates comparable potency to PF‑06840003 (hIDO1 enzymatic IC₅₀ = 0.41 μM), suggesting that while it is not the most potent inhibitor, its unique mechanism compensates for its moderate cellular activity [1].

Cancer Immunotherapy Small Molecule Inhibitors Cellular Pharmacology

Structural Distinction: Diisobutylaminophenyl Hydroxyamidine Scaffold versus Imidazoleisoindole and Hydroxyamidine Inhibitors

IDO1‑IN‑17 features a diisobutylaminophenyl hydroxyamidine core, which is structurally distinct from the hydroxyamidine moiety of epacadostat and the imidazoleisoindole scaffold of navoximod (NLG‑919) [1]. This scaffold divergence was achieved through scaffold‑hopping from a urea‑derived holo‑IDO1 binder and resulted in the unexpected apo‑IDO1 targeting phenotype. The presence of the diisobutylamino group is critical for this novel binding mode and contributes to the compound's unique pharmacological profile [2].

Medicinal Chemistry Scaffold Hopping Structure‑Activity Relationship

Cellular Efficacy Context: IDO1‑IN‑17 Potency Relative to Endogenous Kynurenine Production

The 0.44 μM cellular IC₅₀ of IDO1‑IN‑17 translates to effective suppression of kynurenine production in IDO1‑expressing HeLa cells, a standard model for assessing functional IDO1 blockade. While this potency is lower than that of epacadostat (IC₅₀ ~10 nM) and linrodostat (IC₅₀ 1.7 nM) in the same cell type, IDO1‑IN‑17 achieves complete inhibition at higher concentrations, providing a window for dose‑response studies where partial or graded inhibition is desired . This property is advantageous for investigating the threshold of kynurenine depletion required to reverse T‑cell suppression without completely abrogating the pathway.

Immunometabolism Tryptophan Catabolism Kynurenine Pathway

Optimal Research Applications for IDO1-IN-17 Based on Quantitative Evidence


Investigating Apo‑IDO1‑Dependent Immune Evasion Mechanisms

Utilize IDO1‑IN‑17 as a chemical probe to dissect the biological role of the heme‑free apo‑IDO1 conformation in tumor cells or antigen‑presenting cells. Because conventional holo‑IDO1 inhibitors (e.g., epacadostat) cannot target this form, IDO1‑IN‑17 is essential for experiments aimed at understanding whether apo‑IDO1 contributes to immune suppression in heme‑depleted microenvironments or under conditions of oxidative stress [1].

Chemical Tool for Scaffold‑Hopping and Structure‑Based Drug Design Studies

Employ IDO1‑IN‑17 as a reference compound in medicinal chemistry programs seeking to develop novel apo‑IDO1‑targeting inhibitors. Its diisobutylaminophenyl hydroxyamidine scaffold serves as a validated starting point for optimization of potency and selectivity while maintaining the unique apo‑IDO1 binding phenotype [2].

Dose‑Response and Partial Inhibition Studies in T‑Cell Functional Assays

Because IDO1‑IN‑17 exhibits a moderate cellular IC₅₀ of 0.44 μM—significantly higher than ultra‑potent clinical candidates like linrodostat (1.7 nM)—it enables graded inhibition of the kynurenine pathway in co‑culture systems. This property is valuable for determining the minimal effective concentration required to restore T‑cell proliferation and effector function, providing a quantitative threshold for therapeutic target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ido1-IN-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.